

Basic reactions in the production of liquid UAN fertilizer

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Compound of Interest

Compound Name: Urea ammonium nitrate

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An In-depth Technical Guide on the Core Reactions in the Production of Liquid **Urea Ammonium Nitrate** (UAN) Fertilizer

Introduction

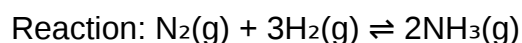
Urea Ammonium Nitrate (UAN) is a highly popular liquid fertilizer in the agricultural sector, valued for its safety, ease of application, and compatibility with other nutrients and agrochemicals.^[1] It is an aqueous solution of urea and ammonium nitrate, typically formulated to contain between 28% and 32% total nitrogen (N) by weight.^[1] The production of UAN is fundamentally a process of chemical synthesis, beginning with basic raw materials like air, natural gas, and water, and culminating in the precise blending of its core components. This guide provides a detailed examination of the fundamental chemical reactions, thermodynamics, kinetics, and process flows integral to the industrial and laboratory-scale production of UAN.

Core Chemical Reactions and Synthesis Pathways

The production of UAN is not a single reaction but a multi-stage process that involves the synthesis of its two primary nitrogen-containing components: urea ($\text{CO}(\text{NH}_2)_2$) and ammonium nitrate (NH_4NO_3). These components are derived from ammonia (NH_3), which is itself synthesized from atmospheric nitrogen and hydrogen.

Ammonia Synthesis (Haber-Bosch Process)

The cornerstone of nitrogen fertilizer production is the Haber-Bosch process, which synthesizes ammonia from nitrogen and hydrogen.^[2] Nitrogen is obtained from the air, and hydrogen is most commonly derived from the steam reforming of natural gas (methane, CH₄).^[3]



This reaction is reversible and exothermic. High pressure favors the forward reaction, while high temperature, though necessary to achieve a practical reaction rate, unfavorably shifts the equilibrium. The process is therefore a compromise of conditions, typically employing high pressures and moderately high temperatures with an iron-based catalyst.^[4]

Ammonium Nitrate Synthesis

Ammonium nitrate is produced through the acid-base neutralization reaction of ammonia and nitric acid (HNO₃).^{[2][5]} The nitric acid itself is generated via the Ostwald process, which involves the catalytic oxidation of ammonia.^{[2][6]}



This neutralization is a highly exothermic reaction.^{[7][8]} In industrial settings, the reaction is controlled by managing the feed rates and temperature to produce a concentrated ammonium nitrate solution.^[9]

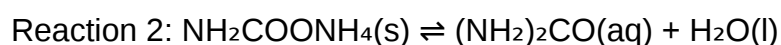
Urea Synthesis (Bosch-Meiser Process)

The synthesis of urea is a two-step process that reacts ammonia and carbon dioxide (CO₂) under high pressure and temperature.^{[10][11]}

Step 1: Ammonium Carbamate Formation First, liquid ammonia and gaseous carbon dioxide react rapidly and exothermically to form ammonium carbamate (NH₂COONH₄).^{[6][11]}



Step 2: Ammonium Carbamate Dehydration Next, the ammonium carbamate undergoes a slower, endothermic dehydration to form urea and water.^{[6][11]}



The overall conversion to urea is exothermic.[12] The process requires high pressure to favor carbamate formation and high temperature to drive the dehydration to urea.[10]

UAN Solution Formulation

The final step is the physical blending of the synthesized components. Heated solutions of concentrated urea and ammonium nitrate are mixed with water to achieve the target nitrogen concentration (e.g., 28%, 30%, or 32% N).[1][13] For a 32% N solution, the final composition is approximately 45% ammonium nitrate, 35% urea, and 20% water.[5][14]

Thermodynamics and Kinetics

The efficiency and design of UAN production processes are governed by the thermodynamic and kinetic parameters of the core reactions.

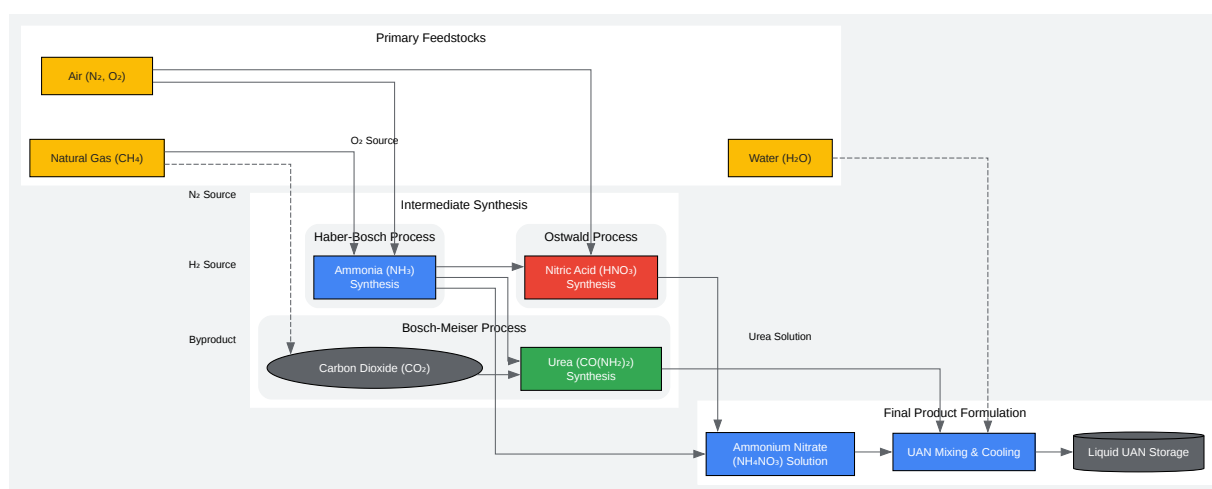
Quantitative Data Summary

Reaction	Parameter	Value	Conditions
Urea Synthesis	Reaction 1 (Carbamate Formation)		
	Enthalpy (ΔH)	-157.5 kJ/mol	Industrial Conditions
	Reaction Type	Fast, Exothermic	High Pressure & Temperature
Urea Synthesis	Reaction 2 (Urea Formation)		
	Enthalpy (ΔH)	+26.44 kJ/mol	Industrial Conditions
	Reaction Type	Slow, Endothermic	High Pressure & Temperature
Overall Urea Synthesis	Enthalpy (ΔH)	-47.69 kJ/mol (approx.)	Heat of reaction is generated
Optimal Temperature	170 - 200 °C	Compromise for both reactions	
Optimal Pressure	140 - 250 bar	Favors carbamate formation	
Ammonium Nitrate Synthesis	Reaction Type	Exothermic Neutralization	Controlled Temperature
Optimal pH	4.5 - 6.5	For initial neutralization	
Final UAN Mixing	Final Product pH	6.5 - 7.5	Adjusted with dilute nitric acid

Note: Enthalpy values are approximate and can vary with specific process conditions. Data compiled from multiple sources.[\[7\]](#)[\[11\]](#)

Production Process Flow and Logic

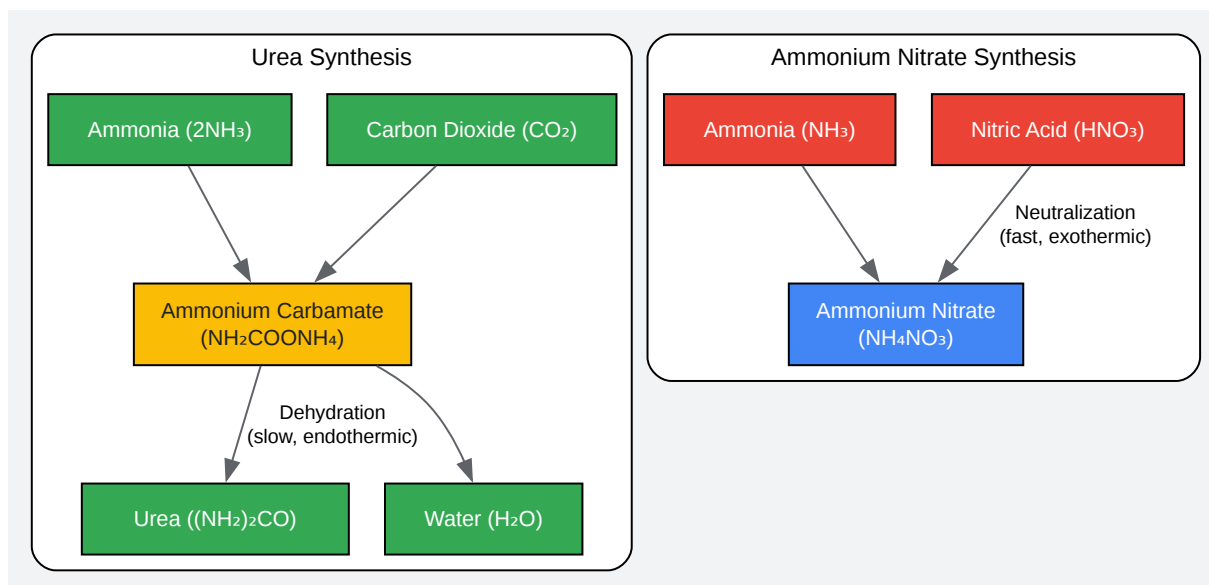
The industrial manufacturing of UAN integrates the synthesis of ammonia, nitric acid, ammonium nitrate, and urea into a cohesive workflow. The overall process begins with primary feedstocks and proceeds through several interconnected stages to the final product.



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Caption: Overall workflow for UAN production from primary feedstocks.

The core reactions for urea and ammonium nitrate synthesis are detailed below.



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Caption: Core chemical reaction pathways for urea and ammonium nitrate.

Experimental Protocols

The following protocols outline laboratory-scale procedures for synthesizing the key components and the final UAN solution. Safety Precaution: These experiments involve corrosive acids, bases, and high-pressure reactions. They must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, under the supervision of trained personnel.

Protocol 1: Ammonium Nitrate Synthesis via Neutralization

This protocol describes the formation of an aqueous ammonium nitrate solution.

Materials:

- Concentrated Nitric Acid (HNO_3 , ~68%)

- Ammonium Hydroxide Solution (NH_4OH , ~28-30%)
- Deionized Water
- Glass beaker (500 mL) placed in an ice bath
- Magnetic stirrer and stir bar
- pH meter or pH indicator strips
- Dropping funnel

Methodology:

- Place 200 mL of deionized water into the 500 mL beaker situated in an ice bath on a magnetic stirrer.
- Slowly and carefully add 50 mL of concentrated nitric acid to the water while stirring. Caution: Always add acid to water.
- Allow the diluted acid solution to cool to below 20°C.
- Calibrate the pH meter.
- Fill the dropping funnel with ammonium hydroxide solution.
- Begin slowly adding the ammonium hydroxide solution dropwise to the stirred nitric acid solution. Monitor the temperature and pH continuously. Do not allow the temperature to exceed 40°C.^{[4][7]}
- Continue adding ammonia solution until the pH of the mixture reaches a stable value between 6.0 and 7.0.
- The resulting clear solution is aqueous ammonium nitrate. The concentration can be determined by measuring the density of the solution and comparing it to standard tables.

Protocol 2: Urea Synthesis via Ammonium Carbamate (Conceptual Lab-Scale)

This protocol describes the high-pressure synthesis of urea. This experiment requires specialized high-pressure equipment and is conceptually based on the industrial Bosch-Meiser process.[\[10\]](#)[\[11\]](#)

Materials & Equipment:

- High-pressure autoclave or reactor (capable of >150 bar and >180°C) with stirring and temperature/pressure controls.
- Liquid ammonia (NH₃) source.
- Carbon dioxide (CO₂) gas cylinder with a regulator.
- Ammonium carbamate (can be pre-synthesized or formed in situ).

Methodology:

- Carbamate Formation (if not starting with it): The autoclave is cooled and charged with a stoichiometric excess of liquid ammonia relative to the carbon dioxide to be added.
- Gaseous CO₂ is then slowly introduced into the sealed autoclave. The reaction to form ammonium carbamate is rapid and exothermic; the autoclave's cooling system must be engaged to manage the initial temperature rise.[\[11\]](#)
- Urea Conversion: Once the reactants are charged, the autoclave is sealed and heating begins.
- The temperature is raised to 180-190°C, and the pressure will stabilize in the range of 140-180 bar.[\[10\]](#)[\[11\]](#)
- The reaction mixture is held at these conditions with constant stirring for a residence time of 20-30 minutes to allow for the slower dehydration of carbamate to urea.

- **Product Recovery:** After the reaction time, the autoclave is carefully cooled and depressurized.
- The resulting mixture (containing urea, water, unreacted carbamate, and ammonia) is collected.
- Purification involves heating the mixture at a lower pressure to decompose the remaining ammonium carbamate back into ammonia and CO₂, which can be vented or captured. The remaining aqueous solution contains the synthesized urea.[\[11\]](#)
- The urea can be crystallized by evaporating the water. Product identity and purity can be confirmed using techniques like FT-IR or NMR spectroscopy.

Protocol 3: Preparation and Analysis of UAN-32 Solution

This protocol describes the blending of previously synthesized (or commercial) urea and ammonium nitrate solutions.

Materials:

- Concentrated ammonium nitrate solution (~80-85%)
- Concentrated urea solution (~70-75%) or solid urea
- Deionized water
- Beaker or mixing vessel with graduated markings
- Stirring rod or magnetic stirrer
- Analytical balance
- Hydrometer or density meter and refractometer for analysis[\[5\]](#)[\[14\]](#)

Methodology:

- Calculate the required masses of the ammonium nitrate solution, urea solution (or solid urea), and water to achieve a final solution with approximately 45% AN, 35% urea, and 20%

water by mass.

- To the mixing vessel, add the calculated amount of ammonium nitrate solution.
- Slowly add the urea solution or solid urea while stirring continuously until fully dissolved. The dissolution process may be endothermic, causing the solution to cool.
- Add the calculated amount of deionized water and continue to stir until the solution is completely homogeneous.
- Allow the solution to reach thermal equilibrium at room temperature.
- Analysis: Measure the specific gravity (density) and the refractive index of the final solution. These two values can be used with standard industry charts or equations to accurately determine the concentrations of ammonium nitrate, urea, and the total nitrogen content, confirming if the UAN-32 specification has been met.^[5]^[14]

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